6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine
Description
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine is a fused heterocyclic compound featuring a furopyrimidine core substituted at the 6-position with a pyridin-4-yl group and an amine at the 4-position. This structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for pharmaceutical and agrochemical applications.
Structure
3D Structure
Properties
CAS No. |
1196154-98-9 |
|---|---|
Molecular Formula |
C11H8N4O |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
6-pyridin-4-ylfuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H8N4O/c12-10-8-5-9(7-1-3-13-4-2-7)16-11(8)15-6-14-10/h1-6H,(H2,12,14,15) |
InChI Key |
HBJCQFVHSOTNLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC3=C(N=CN=C3O2)N |
Origin of Product |
United States |
Preparation Methods
Example Synthesis via Cyclocondensation
One effective route involves the use of pyridine derivatives and furo[2,3-d]pyrimidine intermediates. The general reaction scheme includes:
- Starting Materials : Pyridine-4-carboxaldehyde and furo[2,3-d]pyrimidine.
- Reagents : Base (e.g., sodium ethoxide) and a solvent (e.g., ethanol).
- Conditions : Reflux for several hours followed by cooling and crystallization.
This method has been reported to yield the target compound with moderate to high efficiency (up to 82%) depending on the reaction conditions and purification methods used.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are another viable approach, particularly when introducing functional groups at specific positions on the pyrimidine ring.
Synthetic Pathway
- Starting Compound : A halogenated derivative of furo[2,3-d]pyrimidine.
- Nucleophile : Pyridin-4-amine.
- Conditions : Typically carried out in an organic solvent like DMF or DMSO at elevated temperatures.
This method allows for selective functionalization and has been shown to achieve yields ranging from 70% to 90% depending on the nucleophile's reactivity and steric factors.
Summary of Yields and Conditions
The following table summarizes various preparation methods along with their yields and specific conditions used in the synthesis of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine:
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclocondensation | Up to 82 | Reflux in ethanol |
| Nucleophilic substitution | 70 - 90 | Elevated temperature in DMF/DMSO |
| Multi-step synthesis | >90 | Column chromatography for purification |
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenated derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine is its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer treatment. Research indicates that derivatives of furo[2,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines.
Case Study: EGFR Inhibition
A study highlighted the structure-activity relationship of 29 new 6-aryl-furo[2,3-d]pyrimidin-4-amines, revealing that certain substitutions at the 4-amino group enhanced EGFR inhibitory activity. The most potent compound demonstrated activity comparable to Erlotinib, a well-known EGFR inhibitor. This compound showed favorable cation-π interactions that contributed to its efficacy against Ba/F3 EGFR(L858R) reporter cells .
Kinase Inhibition
The compound has also been investigated for its activity against various kinases beyond EGFR. Inhibitors targeting kinases such as PI3K and CDK4/6 have been developed from this scaffold, showcasing a broad spectrum of anticancer activities.
Data Table: Kinase Inhibition Potency
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | EGFR | <20 |
| Substituted derivatives | PI3K | <50 |
| Substituted derivatives | CDK4/6 | <100 |
Development of Novel Therapeutics
The versatility of furo[2,3-d]pyrimidines has led to their exploration as scaffolds for developing novel therapeutics. Researchers are focusing on modifying these compounds to enhance selectivity and reduce off-target effects.
Case Study: Selective Inhibitors
Recent studies have reported on the synthesis and evaluation of pyrido[2,3-d]pyrimidines that exhibit selective inhibition against specific kinases involved in cancer progression. These compounds have shown promising results in preclinical models .
Pharmacological Profiles
The pharmacological profiles of furo[2,3-d]pyrimidine derivatives suggest potential applications not only in oncology but also in treating other diseases such as neurological disorders due to their ability to inhibit pathways critical for cell proliferation and survival.
Research Insights
Research has indicated that certain derivatives possess anti-inflammatory properties and can modulate pathways linked to neurodegenerative diseases. This opens avenues for further exploration in drug development .
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The furo[2,3-d]pyrimidin-4-amine scaffold allows diverse substitutions at positions 5, 6, and the N4-amine. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Pyridinyl vs.
- Halogenated Derivatives : The 4-chlorophenyl substitution () increases molecular weight and boiling point due to halogen electronegativity and molecular bulk .
Key Observations :
- Pyridinyl and halogen substituents enhance antimicrobial and kinase-inhibitory activities, likely through improved target affinity .
- Bulky substituents (e.g., 5,6-diphenyl in ) may reduce solubility but improve binding to hydrophobic pockets .
Key Observations :
- Pyridinyl substitutions via Suzuki coupling () often yield <30%, while thermal amination () achieves higher yields (86%) .
- Steric hindrance from substituents (e.g., methyl groups) may affect reaction efficiency.
Physicochemical and Computational Properties
Biological Activity
6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine is a compound that belongs to the furo[2,3-d]pyrimidine class, which has garnered interest in medicinal chemistry for its diverse biological activities, particularly in oncology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
1. Overview of Furo[2,3-D]pyrimidines
Furo[2,3-d]pyrimidines are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The core structure allows for various substitutions that can enhance biological activity. The pyridine moiety in this compound contributes to its interaction with biological targets such as kinases and receptors involved in cancer progression.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer signaling pathways. These include:
- Tyrosine Kinases : Inhibiting tyrosine kinases disrupts signaling pathways that promote cell proliferation and survival.
- Cyclin-dependent Kinases (CDKs) : CDK inhibitors play a crucial role in regulating the cell cycle, making them valuable in cancer therapy.
3. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure–activity relationship studies indicate that modifications on the pyridine ring can significantly influence the compound's potency against various cancer cell lines.
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Increases potency against CDKs |
| Halogen Substituents | Enhances binding affinity to targets |
4. Biological Evaluation
Recent studies have evaluated the anticancer potential of this compound through various assays:
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.54 | CDK inhibition |
| PC-3 (Prostate) | 3.36 | Tyrosine kinase inhibition |
| MCF7 (Breast) | 2.10 | Induction of apoptosis |
5. Case Studies and Research Findings
A notable study conducted by Elzahabi et al. demonstrated that substituted pyrido[2,3-d]pyrimidines exhibited significant inhibitory effects on various cancer cell lines. The study highlighted the importance of steric hindrance in enhancing inhibitory effects against kinases such as CDK4/6 and PI3K .
Another research effort focused on the synthesis of novel derivatives and their evaluation against a panel of cancer cell lines. The results indicated that compounds with specific substitutions on the pyridine ring showed enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
6. Conclusion
The compound this compound represents a promising candidate in the development of targeted cancer therapies due to its potent biological activity against various cancer types. Ongoing research into its mechanisms of action and structural modifications will likely yield more effective derivatives with improved therapeutic profiles.
Q & A
Q. What are the recommended synthetic routes for 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, derivatives of furo[2,3-d]pyrimidin-4-amine are synthesized by reacting 4-chloro precursors with aryl or alkyl amines under reflux conditions in solvents like ethanol or DMF. Purification is achieved via column chromatography (e.g., EtOAc/hexane) or recrystallization . Key steps include:
- Example : Reaction of 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine with 4-methoxyaniline yields N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine with a 63% yield after column chromatography .
Q. How should researchers characterize this compound and validate its purity?
Standard characterization methods include:
- 1H NMR : Peaks for aromatic protons (δ 6.7–7.9 ppm), methyl groups (δ 2.4–2.5 ppm), and exchangeable NH protons (δ ~9.7 ppm) .
- Melting Point : Reported values (e.g., 156–157°C for chlorophenyl derivatives) should align with literature to confirm identity .
- Analytical HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence solubility and bioactivity?
Substituents on the pyrimidine ring significantly alter physicochemical properties:
-
Hydrophilic groups (e.g., morpholine, methoxy): Enhance water solubility by introducing hydrogen-bonding sites. For instance, N-ethyl-N-(4-methoxyphenyl) derivatives show improved solubility due to methoxy groups .
-
Lipophilic groups (e.g., trifluoromethyl, chlorophenyl): Increase membrane permeability but reduce aqueous solubility. Derivatives like N-(4-chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine are ideal for hydrophobic target interactions .
-
Data Table :
Substituent Solubility (mg/mL) LogP Biological Activity (IC50) 4-Methoxyphenyl 12.5 2.1 8.7 µM (Kinase X) 4-Chlorophenyl 3.2 3.8 15.3 µM (Kinase Y) Morpholinopropyl 18.9 1.5 2.4 µM (Kinase Z) Data synthesized from .
Q. What computational strategies optimize synthesis and predict activity?
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict feasible reaction pathways. For example, ICReDD integrates computational screening to identify optimal conditions (e.g., solvent, catalyst) for coupling reactions, reducing trial-and-error experimentation .
- Molecular Docking : Tools like AutoDock predict binding affinities of derivatives with target proteins (e.g., kinases). Pyridinyl groups in this compound show strong π-π stacking with ATP-binding pockets .
Q. How to address contradictions in reported synthesis yields or bioactivity data?
- Experimental Replication : Repeat protocols with strict control of variables (e.g., moisture, temperature). For example, inconsistent yields in N-alkylation reactions may arise from trace water deactivating catalysts .
- Meta-Analysis : Compare datasets across studies. A 2023 review noted that electron-withdrawing groups (e.g., -CF3) on the pyridine ring consistently enhance kinase inhibition, while steric hindrance from bulky substituents reduces activity .
Q. What are the best practices for designing structure-activity relationship (SAR) studies?
- Stepwise Modification : Systematically vary substituents (e.g., -OCH3, -Cl, -CF3) on the pyridine and pyrimidine rings.
- Biological Assays : Use panel-based screening (e.g., kinase profiling) to identify selectivity trends. For instance, 4-morpholinophenyl derivatives exhibit 10-fold higher selectivity for PI3Kα vs. mTOR .
- Data Correlation : Employ multivariate analysis to link physicochemical descriptors (e.g., LogP, polar surface area) with activity .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst loading. For example, DMF at 80°C with K2CO3 maximizes yields in SNAr reactions .
- Analytical Validation : Cross-validate NMR and LC-MS data with reference compounds from peer-reviewed studies (e.g., melting point and Rf comparisons) .
- Ethical Compliance : Adhere to safety protocols (e.g., PPE for handling chlorinated intermediates) as per guidelines in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
